3-(Trifluoromethyl)styrene
Overview
Description
3-(Trifluoromethyl)styrene is a chemical compound with the molecular formula C9H7F3 . It is a versatile synthetic intermediate used for the preparation of more complex fluorinated compounds .
Synthesis Analysis
α-Trifluoromethylstyrene derivatives, including 3-(Trifluoromethyl)styrene, have been synthesized and utilized in C–F bond activation in a CF3 group, mainly including anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts . Another synthesis method involves the electrophilic activation of TMS Ethers of (Trifluoromethyl)benzyl Alcohols in Brønsted Acids .Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)styrene can be represented by the InChIKey ARHOUOIHKWELMD-UHFFFAOYSA-N . The compound has a molecular weight of 172.15 g/mol .Chemical Reactions Analysis
3-(Trifluoromethyl)styrene has been involved in chemoselective catalytic hydrodefluorination reactions to construct gem-difluoroalkenes and terminal monofluoroalkenes . It has also been used in the polymerization process .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)styrene has a molecular weight of 172.15 g/mol, and its exact mass is 172.04998471 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 .Scientific Research Applications
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Organic Synthesis
- Summary of Application : α-Trifluoromethylstyrene derivatives, such as 3-(Trifluoromethyl)styrene, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group .
- Methods of Application : The methods of application mainly include anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts . Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have also been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
- Results or Outcomes : The outcomes of these methods have led to the synthesis of more complex fluorinated compounds .
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Material Science
- Summary of Application : 3-(Trifluoromethyl)styrene is used in the production of hydrogel hydrophilic ophthalmic lenses .
- Methods of Application : The functionality of ophthalmic lens materials is improved by adding various monomers, including 3-(Trifluoromethyl)styrene, to the basic monomer materials used as the materials for hydrogel hydrophilic ophthalmic lenses at different ratios .
- Results or Outcomes : The photophysical properties of the prepared hydrophilic hydrogel lens were measured and analyzed .
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Fluorinated Hyperbranched Polymers
- Summary of Application : 3-(Trifluoromethyl)styrene is used in the synthesis of fluorinated hyperbranched polymers .
- Methods of Application : The specific methods of application are not detailed, but it typically involves polymerization reactions where 3-(Trifluoromethyl)styrene is used as a monomer .
- Results or Outcomes : The outcome is the production of fluorinated hyperbranched polymers .
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Safety Engineering
- Summary of Application : In the field of safety engineering, 3-(Trifluoromethyl)styrene is studied for its properties and potential hazards .
- Methods of Application : This involves conducting various tests and analyses to understand the properties of 3-(Trifluoromethyl)styrene and how it interacts with other substances .
- Results or Outcomes : The results contribute to the development of safety measures and guidelines for handling and using 3-(Trifluoromethyl)styrene .
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Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines (TFMP), which can be synthesized from 3-(Trifluoromethyl)styrene, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries involve various chemical reactions . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Safety Engineering
- Summary of Application : In the field of safety engineering, 3-(Trifluoromethyl)styrene is studied for its properties and potential hazards .
- Methods of Application : This involves conducting various tests and analyses to understand the properties of 3-(Trifluoromethyl)styrene and how it interacts with other substances .
- Results or Outcomes : The results contribute to the development of safety measures and guidelines for handling and using 3-(Trifluoromethyl)styrene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethenyl-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3/c1-2-7-4-3-5-8(6-7)9(10,11)12/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOUOIHKWELMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334518 | |
Record name | 3-(Trifluoromethyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)styrene | |
CAS RN |
402-24-4 | |
Record name | 3-(Trifluoromethyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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